Cas no 747388-69-8 (methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate)

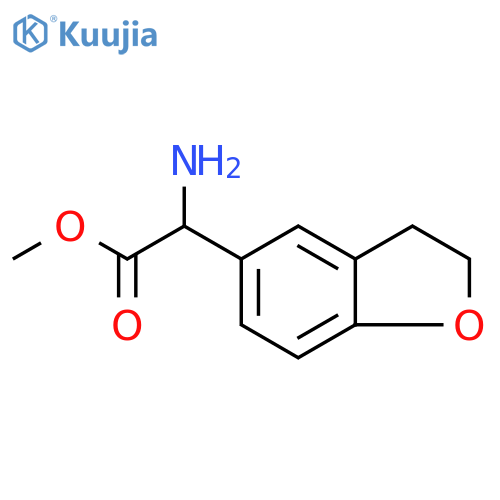

747388-69-8 structure

商品名:methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate 化学的及び物理的性質

名前と識別子

-

- 5-Benzofuranacetic acid, α-amino-2,3-dihydro-, methyl ester

- methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate

-

- インチ: 1S/C11H13NO3/c1-14-11(13)10(12)8-2-3-9-7(6-8)4-5-15-9/h2-3,6,10H,4-5,12H2,1H3

- InChIKey: TUWCWCKKDFQMII-UHFFFAOYSA-N

- ほほえんだ: C(C1=CC=C2OCCC2=C1)(N)C(=O)OC

計算された属性

- せいみつぶんしりょう: 207.09

- どういたいしつりょう: 207.09

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 244

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 61.6A^2

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00974116-1g |

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |

747388-69-8 | 95% | 1g |

¥5180.0 | 2024-04-18 | |

| Enamine | EN300-152076-500mg |

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |

747388-69-8 | 500mg |

$1111.0 | 2023-09-26 | ||

| Enamine | EN300-152076-250mg |

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |

747388-69-8 | 250mg |

$1065.0 | 2023-09-26 | ||

| Enamine | EN300-152076-5000mg |

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |

747388-69-8 | 5000mg |

$3355.0 | 2023-09-26 | ||

| Enamine | EN300-152076-0.25g |

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |

747388-69-8 | 0.25g |

$1065.0 | 2023-05-24 | ||

| Enamine | EN300-152076-0.5g |

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |

747388-69-8 | 0.5g |

$1111.0 | 2023-05-24 | ||

| Enamine | EN300-152076-0.05g |

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |

747388-69-8 | 0.05g |

$972.0 | 2023-05-24 | ||

| Enamine | EN300-152076-2.5g |

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |

747388-69-8 | 2.5g |

$2268.0 | 2023-05-24 | ||

| Ambeed | A1044955-1g |

Methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |

747388-69-8 | 95% | 1g |

$755.0 | 2024-04-17 | |

| Enamine | EN300-152076-50mg |

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate |

747388-69-8 | 50mg |

$972.0 | 2023-09-26 |

methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate 関連文献

-

Xiaoting Yu,Xu Jia,Xiaolong Yang,Weisheng Liu,Wenwu Qin RSC Adv., 2014,4, 23571-23579

-

F. Aguilera-Granja,L. C. Balbás,A. Vega Phys. Chem. Chem. Phys., 2017,19, 3366-3383

-

3. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498

-

Yuanyuan Han,Wei Jiang Soft Matter, 2017,13, 2634-2642

-

Marie-Laure Hisette,Paula Haddad,Thomas Gisler,Carlos Manuel Marques,André Pierre Schröder Soft Matter, 2008,4, 828-832

747388-69-8 (methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate) 関連製品

- 1805166-10-2(2-Bromo-5-chloro-6-(chloromethyl)-3-(difluoromethyl)pyridine)

- 1806003-34-8(6-Chloro-2-(difluoromethyl)-4-hydroxypyridine-3-carbonyl chloride)

- 1791433-96-9(8-Fluoro-2-phenylquinazolin-4(3H)-one)

- 1421258-65-2(Fmoc-(R)-3-Amino-4-(4-methoxy-phenyl)-butyric acid)

- 2680702-97-8(3-[3-(Trifluoroacetamido)cyclobutyl]propanoic acid)

- 2227815-86-1(rac-(1R,2S)-2-(2-bromo-6-methoxyphenyl)cyclopropan-1-amine)

- 321429-92-9(Methyl 4-4-(4-fluorophenyl)-1,3-thiazol-2-ylbenzenecarboxylate)

- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)

- 1705102-24-4(7-(2H-1,3-benzodioxol-5-yl)-N-(2-ethoxyphenyl)-1,4-thiazepane-4-carboxamide)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:747388-69-8)methyl 2-amino-2-(2,3-dihydro-1-benzofuran-5-yl)acetate

清らかである:99%

はかる:1g

価格 ($):680.0